(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid
Description
(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid (molecular formula: C₁₄H₁₄BClO₃) is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (–B(OH)₂) and a methylene-linked 4-chloro-3-methylphenoxy moiety . This compound is structurally characterized by its chloro and methyl substituents on the phenoxy ring, which influence its electronic properties and reactivity. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceutical intermediates, and functional materials. The chloro and methyl groups in this compound may enhance lipophilicity and steric effects, impacting its applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKUADBAEFEIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194697 | |
| Record name | B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-25-1, 871126-05-5 | |
| Record name | B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((4'-Chloro-3'-methylphenoxy)methyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Synthesis via Intermediate Halides
A plausible route involves:
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Synthesis of 4-chloro-3-methylphenoxymethylbenzene :
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Bromination of the Benzyl Position :
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Borylation via Miyaura Borylation :
Example Protocol from Analogous Systems :
In a similar synthesis of 4-methoxy-3-methylphenylboronic acid, palladium acetate (22 mg), tricyclohexylphosphine (34 mg), and potassium fluoride (180 mg) were used with (4-methoxy-3-methyl)boronic acid to achieve a 62% yield after refluxing in tetrahydrofuran for 66 hours. Adapting these conditions, substituting the methoxy group with chloro could yield the target compound.
Electrophilic Borylation of Pre-Functionalized Arenes
Electrophilic borylation using boron trichloride (BCl₃) or tribromide (BBr₃) offers a direct method for introducing boronic acid groups. This approach requires a directing group to stabilize the intermediate boronate complex.
Directed Ortho-Borylation
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Substrate Preparation : Start with 4-chloro-3-methylphenoxymethylbenzene containing a directing group (e.g., -OMe or -NH₂).
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Borylation Conditions : React with BCl₃ in the presence of AlCl₃ as a Lewis acid at low temperatures (−78°C to 0°C).
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Hydrolysis : Quench the reaction with water to yield the boronic acid.
Challenges : Steric hindrance from the chloro and methyl groups may reduce regioselectivity, necessitating optimized stoichiometry and temperature control.
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
Case Study : A Suzuki coupling of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one with 4-methoxy-3-methylphenylboronic acid achieved 77% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. Similar conditions could be applied to the target compound.
Purification and Isolation Techniques
Post-synthesis purification is crucial due to the compound’s sensitivity to protodeboronation and oxidation.
Liquid-Liquid Extraction
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Protocol : Partition the crude product between ethyl acetate and water, followed by brine washing to remove inorganic salts.
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Solvent Choice : Methyl isobutyl ketone (MIBK) effectively recovers boronic acids from aqueous phases, as demonstrated in a patent for 4-chloro-2-fluoro-3-methoxyphenylboronic acid.
Chromatographic Methods
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Flash Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 10–40%) removes unreacted starting materials and byproducts.
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HPLC : Preparative HPLC with C18 columns resolves closely related impurities, achieving ≥99% purity.
Analytical Characterization
Key characterization data for this compound includes:
Chemical Reactions Analysis
Types of Reactions
(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds between the boronic acid and halogenated organic compounds . This reaction is catalyzed by palladium complexes and typically occurs under mild conditions.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are usually carried out at temperatures ranging from 50°C to 100°C under an inert atmosphere.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Overview
(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid , with the molecular formula , is a boronic acid derivative that plays a significant role in various scientific and industrial applications. Its utility is particularly pronounced in organic synthesis, medicinal chemistry, and material science. This compound is characterized by its ability to form carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling, making it a valuable reagent in the synthesis of complex organic molecules.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis, particularly in:
- Suzuki-Miyaura Coupling Reactions : This compound serves as a key reagent in the formation of biaryl compounds, which are essential building blocks in pharmaceuticals and agrochemicals. The Suzuki-Miyaura reaction allows for the coupling of aryl halides with boronic acids, facilitating the construction of diverse organic frameworks .
| Reaction Type | Description | Key Features |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides | Requires palladium catalysts and bases |
| Nucleophilic Substitution | Involves substitution reactions with halides | Utilizes phenoxide ions for nucleophilic attack |
| Oxidation and Reduction | Can undergo oxidation to form phenol derivatives | Common oxidizing agents include H₂O₂ and KMnO₄ |
Medicinal Chemistry
In medicinal chemistry, boronic acids have gained attention for their potential therapeutic applications:
- Enzyme Inhibition : this compound can act as an inhibitor for various enzymes, including proteases and kinases. This property is leveraged in drug discovery to develop new therapeutic agents targeting diseases such as cancer .
- Anticancer Properties : Studies have indicated that boronic acid derivatives exhibit anticancer activity by interfering with cancer cell proliferation pathways. Their ability to form reversible covalent bonds with biological targets enhances their efficacy as potential drug candidates .
| Application Area | Mechanism of Action | Examples |
|---|---|---|
| Enzyme Inhibition | Forms covalent bonds with active site residues | Useful in studying enzyme mechanisms |
| Anticancer Activity | Disrupts cancer cell signaling pathways | Potential leads for new cancer therapies |
Material Science
The compound also finds applications in material science:
- Polymer Synthesis : It is utilized in the production of advanced materials, including polymers, due to its ability to facilitate complex organic reactions. These materials often exhibit enhanced properties suitable for various industrial applications .
- Electronic Components : The compound's role in synthesizing organic electronic materials has been explored, contributing to advancements in organic semiconductors and photovoltaic devices .
Case Study 1: Suzuki-Miyaura Coupling
In a study focusing on the efficiency of this compound in Suzuki-Miyaura reactions, researchers demonstrated its effectiveness in synthesizing biaryl compounds under mild conditions. The reaction showcased high yields and selectivity, emphasizing the compound's utility in pharmaceutical synthesis.
Case Study 2: Anticancer Research
Another significant study investigated the anticancer properties of boronic acid derivatives, including this compound). The research revealed that these compounds could inhibit specific cancer cell lines effectively while showing minimal toxicity to normal cells. This finding supports further development into therapeutic agents targeting cancer.
Mechanism of Action
The mechanism of action of (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated organic compound, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Boronic Acids
Key Observations :
Key Observations :
- Synthetic Flexibility : The target compound’s synthesis likely involves etherification or Suzuki coupling, similar to analogs in Table 2. However, its steric bulk may require optimized reaction conditions .
- Biological Activity: Unlike [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (HDAC inhibition at 1 µM ), the target compound’s bioactivity remains underexplored, highlighting a research gap.
Key Observations :
- Pharmaceutical Relevance : The target compound’s structural complexity makes it suitable for specialized intermediates, though its aquatic toxicity necessitates careful handling .
- Toxicity Comparison : Unlike carboxy phenyl boronic acid (mutagenic at >1 ppm ), the target compound’s primary hazard is environmental .
Biological Activity
(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in various fields, particularly in medicinal chemistry and biological research. With the molecular formula C14H14BClO3, this compound is characterized by its ability to form reversible covalent bonds with biological targets, making it a valuable tool in drug discovery and enzyme inhibition studies.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . Boronic acids, including this compound, can inhibit proteases and kinases by forming covalent bonds with active site residues. This interaction effectively blocks the enzyme's activity, which is crucial in the development of therapeutic agents targeting various diseases, including cancer.
Key Mechanisms:
- Covalent Bond Formation : The boronic acid group reacts with diols in enzymes, leading to inhibition.
- Suzuki-Miyaura Coupling : This reaction is significant for synthesizing biaryl compounds that are essential in pharmaceuticals.
Biological Applications
Research indicates that this compound has potential applications in several areas:
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Anticancer Activity :
- Boronic acids have been shown to act as proteasome inhibitors, which can halt the progression of the cell cycle in cancer cells. For instance, studies have demonstrated that certain boronic acid derivatives can inhibit growth in various cancer cell lines by inducing cell cycle arrest at the G2/M phase .
- Antibacterial Properties :
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Enzyme Inhibition :
- Its ability to inhibit specific enzymes makes it a candidate for further exploration in drug design aimed at diseases where protease or kinase activity is dysregulated.
Research Findings and Case Studies
Several studies have explored the biological activity of boronic acids and their derivatives:
Table 1: Summary of Biological Activities
Case Study: Proteasome Inhibition
A study highlighted the efficacy of a boronic acid derivative similar to this compound as a proteasome inhibitor. The compound exhibited an IC50 value indicating potent inhibition of cell growth in U266 cells, demonstrating its potential as a lead compound for anticancer therapies .
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other boronic acids:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Lacks chloro and methyl substituents | Less selective enzyme inhibition |
| 4-Chlorophenylboronic Acid | Contains a chloro substituent | Moderate enzyme inhibition |
| 3-Methylphenylboronic Acid | Contains a methyl group | Varies based on electronic effects |
The unique combination of chloro and methyl groups in this compound enhances its reactivity and selectivity compared to other derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (4-((4-chloro-3-methylphenoxy)methyl)phenyl)boronic acid and related arylboronic acids?
- Methodology : Reductive amination is a key step for introducing the boronic acid moiety. For example, (4-formylphenyl)boronic acid can react with amines under anhydrous methanol with NaBHCN as a reducing agent (nitrogen atmosphere, 12–24 hours) . Subsequent purification via reverse-phase HPLC ensures high purity (67% yield reported for similar compounds). Adjusting stoichiometry of the boronic acid precursor and reaction time optimizes yields.
- Critical Parameters : Anhydrous conditions, inert atmosphere (N), and controlled pH (e.g., NaHCO washes during workup) prevent boronic acid degradation.
Q. How is structural characterization of this boronic acid performed, and what spectral data are typically reported?
- Analytical Techniques :
- H/C NMR : Aromatic protons appear at δ 8.07 (s, 4H) for the phenylboronic core, with methyl groups at δ 2.64 .
- IR Spectroscopy : B-O stretches (~1350 cm) and O-H bonds (broad ~3200 cm) confirm boronic acid functionality .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., [M+H] at m/z 294.1 for related compounds) .
Advanced Research Questions
Q. How can researchers address contradictions in purity assessments between HPLC and H NMR for boronic acid derivatives?
- Resolution Strategy :
- HPLC-MS/MS : Detects low-level impurities (e.g., methylphenylboronic acid isomers) at <1 ppm, which NMR may miss due to sensitivity limits .
- Quantitative NMR (qNMR) : Internal standards (e.g., dimethyl sulfone) improve accuracy for major component quantification .
- Case Study : Discrepancies arise when residual solvents or diastereomers co-elute in HPLC but remain unresolved in NMR. Cross-validation using both methods is recommended .
Q. What strategies mitigate boronic acid instability during Suzuki-Miyaura cross-coupling reactions?
- Optimization Approaches :
- Protection-Deprotection : Use pinacol esters to stabilize boronic acids during synthesis; oxidative cleavage with NaIO/THF/HO regenerates the free boronic acid .
- Reaction Solvents : Anhydrous DMSO or THF minimizes hydrolysis. Biphasic systems (water/toluene) improve coupling efficiency for moisture-sensitive derivatives .
- Key Data : Yields drop by 15–20% if unprotected boronic acids are exposed to aqueous bases >2 hours .
Q. How can computational modeling predict mutagenicity risks of boronic acid impurities in pharmaceutical intermediates?
- Methodology :
- In Silico Tools : Derek Nexus or OECD QSAR Toolbox identify structural alerts (e.g., boronic acid groups binding to DNA).
- Validation : LC-MS/MS confirms impurity levels below 1 ppm, aligning with ICH M7 guidelines for genotoxic control .
- Example : Methylphenylboronic acid showed no mutagenicity in Ames tests at <0.5 ppm, validating computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
